PTDA-amine
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Overview
Description
It is known for its excellent optical and electronic properties, making it useful in various applications in materials science and electronics . The compound is characterized by the presence of both the PTDA group, a conjugated polymer, and the amine group, which contains a nitrogen atom and is commonly used in the synthesis of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTDA-amine typically involves the condensation reaction between 1,10-phenanthroline-2,9-dicarboxaldehyde and 2,5-diaminoterephthalic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
PTDA-amine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted compounds with different functional groups.
Scientific Research Applications
PTDA-amine has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the fabrication of novel materials for electronic devices and sensors.
Mechanism of Action
The mechanism by which PTDA-amine exerts its effects involves its interaction with molecular targets and pathways. The conjugated polymer structure of the PTDA group allows for efficient electron transfer and optical activity, making it suitable for use in electronic and optoelectronic applications. The amine group enhances the reactivity of the compound, enabling it to participate in various chemical reactions and interact with other organic molecules.
Comparison with Similar Compounds
PTDA-amine can be compared with other similar compounds, such as:
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): Known for its use in organic semiconductors and pigments.
2,5-diaminoterephthalic acid (DATA): Used in the synthesis of fluorescent probes and other functional materials.
The uniqueness of this compound lies in its combination of the PTDA group and the amine group, which provides a versatile platform for various applications in materials science, electronics, and beyond.
Properties
IUPAC Name |
4-[4-(2-aminoethoxy)-3-methoxyphenyl]-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-18-9-6-7(2-3-8(9)19-5-4-12)15-10(16)13-14-11(15)17/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARNQJCXHBXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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